molecular formula C13H7FO2S B11866522 6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one CAS No. 113734-96-6

6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11866522
CAS No.: 113734-96-6
M. Wt: 246.26 g/mol
InChI Key: PKJOUNWBXMNVNB-UHFFFAOYSA-N
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Description

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds and thiophene derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Another fluorinated thiophene derivative with potential biological activities.

    6-fluoro-2-(thiophen-2-yl)pyridine: A structurally similar compound with different functional groups.

Uniqueness

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to its specific combination of fluorine and sulfur atoms within a chromenone framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113734-96-6

Molecular Formula

C13H7FO2S

Molecular Weight

246.26 g/mol

IUPAC Name

6-fluoro-2-thiophen-2-ylchromen-4-one

InChI

InChI=1S/C13H7FO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H

InChI Key

PKJOUNWBXMNVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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